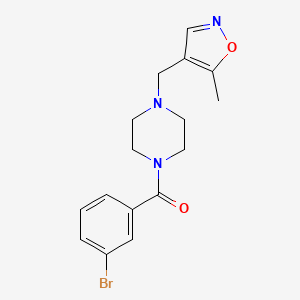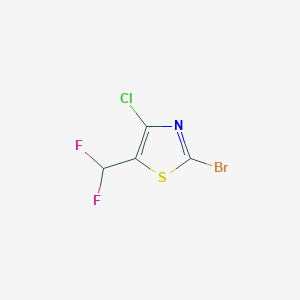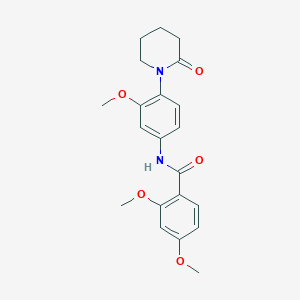
(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience. This compound is commonly referred to as BIPM or BRL-15572 and has been studied extensively in recent years.
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial Activity : A series of novel triazole analogues of piperazine, closely related to the compound of interest, have shown significant inhibition of bacterial growth against human pathogenic bacteria like Escherichia coli and Klebseilla pneumoniae (Nagaraj et al., 2018).
Antifungal and Antibacterial Agents : New pyrazole and isoxazole derivatives, which include structures similar to the compound , demonstrated good antibacterial and antifungal activity (Sanjeeva et al., 2022).
Antimicrobial Evaluation
- Antibacterial and Antifungal Activities : Substituted methanones prepared through Suzuki cross-coupling, which include compounds similar to the targeted chemical, exhibited in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Reddy & Reddy, 2016).
Anticancer and Antituberculosis Studies
- Anticancer and Antituberculosis Properties : Derivatives of (piperazin-1-yl) methanone have been synthesized and shown significant anticancer and antituberculosis activities in vitro, hinting at the potential therapeutic applications of related compounds (Mallikarjuna et al., 2014).
Antiviral and Antimicrobial Activity
Pyridine Derivatives : New pyridine derivatives, structurally related to the compound of interest, were evaluated and showed variable and modest antimicrobial activity against several bacterial and fungal strains (Patel et al., 2011).
Antiviral Activity : Substituted benzimidazoles, structurally akin to the compound, displayed selective activity against vaccinia virus and Coxsackie virus B4, indicating potential for antiviral applications (Sharma et al., 2009).
properties
IUPAC Name |
(3-bromophenyl)-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-12-14(10-18-22-12)11-19-5-7-20(8-6-19)16(21)13-3-2-4-15(17)9-13/h2-4,9-10H,5-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTCHHOOFYXBKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2364338.png)

![N-(2-(4-methylpiperidin-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2364341.png)
![ethyl 4-({3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}amino)piperidine-1-carboxylate](/img/structure/B2364343.png)

![7-chloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2364345.png)

![benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate](/img/structure/B2364348.png)

amine hydrochloride](/img/structure/B2364351.png)

![3-fluoro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2364357.png)
![3-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2364358.png)